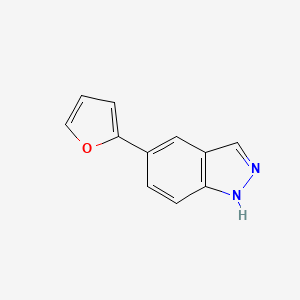

5-FURAN-2-YL-1H-INDAZOLE

説明

Significance of Indazole Scaffold in Drug Discovery

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. jocpr.comaustinpublishinggroup.com This designation stems from its recurring presence in compounds exhibiting a broad spectrum of pharmacological activities. austinpublishinggroup.comalnoor.edu.iqnih.gov The versatility of the indazole nucleus lies in its unique structural and electronic properties. It can act as a bioisostere for other aromatic systems like phenol (B47542) and indole (B1671886), offering advantages such as improved metabolic stability and lipophilicity. jocpr.com The presence of two nitrogen atoms allows for diverse interactions, including acting as both a hydrogen bond donor and acceptor, which can enhance binding affinity to biological targets. jocpr.com

The significance of the indazole scaffold is underscored by its incorporation into several marketed drugs and numerous clinical candidates. austinpublishinggroup.comnih.gov Its derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, anti-HIV, and anticancer agents. alnoor.edu.iqresearchgate.netresearchgate.net A particularly fruitful area of research has been the development of indazole-based kinase inhibitors, which play a crucial role in cellular signaling pathways implicated in diseases like cancer and neurodegenerative disorders. jocpr.comresearchgate.netgoogle.com The ability of the indazole ring to form key interactions within the ATP-binding site of kinases makes it a valuable component in the design of targeted therapies. jocpr.com

Role of Furan (B31954) Moiety in Bioactive Compounds

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is another fundamental building block in the design of bioactive compounds. google.commdpi.comacs.org Found in numerous natural products and synthetic molecules, the furan moiety contributes significantly to the pharmacological profile of a compound. ontosight.aiontosight.ai Its derivatives are known to possess a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, and potent anticancer properties. google.commdpi.comontosight.ai

The oxygen atom in the furan ring can participate in hydrogen bonding, influencing the molecule's solubility and its interactions with biological receptors. google.comrsc.org The planar structure of the furan ring allows it to engage in various non-covalent interactions within enzyme active sites and receptor binding pockets. ajms.iq The incorporation of a furan ring into a larger molecule can modulate its electronic properties, lipophilicity, and metabolic stability, making it a valuable tool for lead optimization in drug discovery programs. acs.org For instance, the bioisosteric replacement of a phenyl ring with a furan ring has been shown to enhance the anticancer activity of certain chalcones. mdpi.com

Rationale for Investigating 5-FURAN-2-YL-1H-INDAZOLE

The strategic combination of the indazole and furan scaffolds into a single molecule, this compound, represents a compelling approach in medicinal chemistry. This "hybrid-pharmacophore" strategy aims to synergize the beneficial properties of both heterocycles to create novel compounds with enhanced or unique biological activities.

The primary rationale for investigating this specific compound stems from the pursuit of new anticancer agents, particularly those that can function in the challenging tumor microenvironment. A key target in cancer therapy is the Hypoxia Inducible Factor-1 (HIF-1), a transcription factor that plays a critical role in tumor adaptation to low oxygen conditions (hypoxia), promoting angiogenesis, metastasis, and resistance to therapy. rsc.orgresearchgate.net Research has shown that furanylindazole derivatives can act as inhibitors of HIF-1 transcriptional activity. rsc.org The synthesis and evaluation of compounds structurally related to this compound have demonstrated their potential to interfere with this crucial cancer survival pathway. rsc.org

Furthermore, the linkage of a furan ring to the 5-position of the indazole core is a deliberate design choice. The 5-position of the indazole ring is a common site for substitution in the development of kinase inhibitors. austinpublishinggroup.comgoogle.com By introducing a furan moiety at this position, researchers aim to explore new interactions within the kinase binding sites, potentially leading to inhibitors with novel selectivity profiles for targets such as GSK-3, ROCK, and JAK kinases, which are implicated in cancer and neurodegenerative diseases. google.com The combination of these two pharmacophores could lead to compounds with dual-action mechanisms or improved potency and selectivity against specific disease targets. ontosight.aiajms.iq

Research Findings on Related Furan-Indazole Structures

While specific data for this compound is limited in publicly accessible literature, studies on closely related analogs highlight the potential of this structural motif. Research into furanylindazoles as inhibitors of HIF-1 has yielded promising results. The following table presents the inhibitory activity of synthesized furanylindazole derivatives on HIF-1-induced luciferase expression in human colon carcinoma HCT116 cells.

| Compound | Structure | IC₅₀ (µM) |

|---|---|---|

| Analog 1 | 5-(Furan-2-yl)-1-benzyl-1H-indazole | >10 |

| Analog 2 | (5-(1-Benzyl-1H-indazol-5-yl)furan-2-yl)methanol | 5.8 |

| Analog 3 | 5-(1-Benzyl-1H-indazol-5-yl)furan-2-carbaldehyde | 1.5 |

Data adapted from studies on HIF-1 inhibitors, demonstrating that modifications to the furan substituent on the indazole core can significantly impact biological activity. rsc.org

Furthermore, the broader class of furan-containing heterocyclic compounds has shown significant cytotoxic activity against various cancer cell lines. The table below illustrates the anticancer potential of hybrid molecules containing a furan ring.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Hydroquinone-Chalcone-Pyrazoline Hybrid (with Furan) | MCF-7 (Breast) | 21.9 |

| HT-29 (Colon) | 18.6 | |

| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver) | 6.1 |

| MCF-7 (Breast) | 10.6 |

Representative data from studies on furan-containing hybrids, showcasing their potent anticancer effects. mdpi.comacs.org

These findings collectively support the rationale for the focused investigation of this compound as a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The convergence of the well-established pharmacological importance of both the indazole and furan moieties suggests that their combination holds significant potential for future drug discovery efforts.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(furan-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-11(14-5-1)8-3-4-10-9(6-8)7-12-13-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMFLSORFDHFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693053 | |

| Record name | 5-(Furan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-43-5 | |

| Record name | 5-(Furan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885272-43-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Furan 2 Yl 1h Indazole and Analogues

Established Synthetic Routes to 1H-Indazoles

The construction of the 1H-indazole core is the foundational step in synthesizing the target molecule. Various classical and modern methods have been developed, with regioselectivity and efficiency being key considerations.

Regioselective Synthesis Strategies (e.g., N-1 vs. N-2 alkylation)

For N-substituted indazoles, direct alkylation of the 1H-indazole ring often yields a mixture of N-1 and N-2 isomers. beilstein-journals.org The inherent tautomerism of the indazole ring means that both nitrogen atoms can act as nucleophiles. beilstein-journals.org Achieving regioselectivity is crucial for synthesizing specific, biologically active molecules. The outcome of the alkylation is influenced by several factors, including the choice of base, solvent, electrophile, and the steric and electronic nature of substituents on the indazole ring.

Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.org Reaction conditions can be tailored to favor one isomer over the other. For instance, using sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) typically favors the formation of the N-1 alkylated product. This preference is attributed to the coordination of the sodium cation with the N-2 nitrogen and an adjacent electron-rich substituent, leaving the N-1 position more accessible for alkylation. Conversely, Mitsunobu conditions have been shown to favor the N-2 regioisomer.

The electronic properties of substituents on the indazole ring also play a significant role. Electron-withdrawing groups at the C-7 position can lead to excellent N-2 regioselectivity. beilstein-journals.org

Table 1: Conditions Influencing Regioselective N-Alkylation of 1H-Indazoles

| Condition | Preferred Isomer | Rationale/Example |

| Base/Solvent | ||

| NaH in THF | N-1 | Favored for many substituted indazoles. |

| Cs₂CO₃ in Dioxane | N-1 | Effective for alkylation with tosylates, yielding >90% of the N-1 product. beilstein-journals.org |

| DEAD/PPh₃ (Mitsunobu) | N-2 | Kinetically controlled pathway often favors the N-2 isomer. |

| Substituents | ||

| Electron-withdrawing group at C-7 | N-2 | Groups like NO₂ or CO₂Me can confer ≥ 96% N-2 selectivity. |

| Bulky substituent at C-3 | N-1 | Steric hindrance at N-2 directs alkylation to the N-1 position. |

Cycloaddition Reactions in Indazole Formation

Cycloaddition reactions provide a powerful and convergent approach to the indazole skeleton. The most common method is the [3+2] cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile. organic-chemistry.org

A prominent example is the reaction between in situ generated arynes and diazo compounds. organic-chemistry.org Arynes, typically generated from precursors like o-(trimethylsilyl)aryl triflates, react with various diazo compounds to afford a wide range of substituted indazoles under mild conditions. organic-chemistry.org Similarly, nitrile imines, generated in situ, can undergo a [3+2] cycloaddition with arynes to rapidly produce N(1)-C(3) disubstituted indazoles in good yields. organic-chemistry.org

Other notable cyclization strategies include:

Intramolecular C-H Amination: Silver(I)-mediated intramolecular oxidative C-H amination of hydrazones is an efficient method for constructing 1H-indazoles. nih.gov

Reductive Cyclization: o-nitrobenzylamine derivatives can undergo reductive cyclization to form the indazole ring.

Condensation and Cyclization: The reaction of 2-haloacetophenones with methyl hydrazine, followed by intramolecular dehydration-cyclization, offers another route to the 1H-indazole core.

Targeted Synthesis of Furan-Substituted Indazole Derivatives

Once the indazole core is available, or as part of a convergent synthesis, the furan (B31954) moiety must be introduced at the C-5 position.

Approaches for Incorporating Furan Moiety at the C-5 Position

The most prevalent and versatile method for forming the C-C bond between the indazole C-5 position and the furan ring is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This reaction typically involves the coupling of a 5-halo-1H-indazole (e.g., 5-bromo-1H-indazole) with a furanboronic acid or its ester equivalent (e.g., furan-2-boronic acid).

The general scheme for this transformation is as follows: A 5-bromo-1H-indazole, which can be protected at the N-1 position (e.g., with a Boc or ethyl group) or used as the NH-free indole (B1671886), is reacted with furan-2-boronic acid in the presence of a palladium catalyst, a suitable base, and a solvent system. nih.gov The choice of these components is critical for achieving high yields and is discussed in the next section. This methodology allows for the facile production of indazole-based heteroaryl compounds. nih.gov

Optimization of Reaction Conditions and Yields

The success of the Suzuki-Miyaura coupling for synthesizing 5-furan-2-yl-1H-indazole hinges on the careful optimization of several reaction parameters. researchgate.net

Catalyst: The choice of palladium catalyst and its associated ligand is paramount. While many catalysts are effective, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has been identified as a highly suitable catalyst for the coupling of 5-bromoindazoles with heteroaryl boronic acids, affording high yields in relatively short reaction times. nih.govresearchgate.net Other common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov

Base: An appropriate base is required to activate the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly and effectively used. nih.govnih.gov

Solvent: The solvent system must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often optimal. A combination of 1,2-dimethoxyethane (B42094) (DME) or a mixture of dioxane, ethanol, and water has proven effective. nih.govnih.gov

Temperature: The reaction often requires heating to proceed at a reasonable rate. Temperatures around 80-140 °C are typical, with microwave irradiation being an effective method to reduce reaction times. nih.govresearchgate.net

It has been noted that coupling reactions involving thiopheneboronic acids can sometimes result in lower yields due to a tendency for protodeboronation. nih.gov Similar side reactions could potentially affect couplings with furanboronic acid, making optimization crucial.

Table 2: Example of Optimized Suzuki-Miyaura Conditions for C-5 Heteroarylation of Indazoles

| Parameter | Condition | Outcome/Note |

| Indazole Substrate | 5-Bromo-1-ethyl-1H-indazole | N-alkylation can prevent side reactions at the nitrogen. |

| Boronic Acid | N-Boc-2-pyrroleboronic acid | Analogous to furan-2-boronic acid. |

| Catalyst | Pd(dppf)Cl₂ | Identified as the best choice among four tested catalysts. nih.gov |

| Base | K₂CO₃ | Standard and effective base for this transformation. nih.gov |

| Solvent | 1,2-Dimethoxyethane (DME) | Aprotic ether solvent. nih.gov |

| Temperature | 80 °C | Provides a good balance of reaction rate and stability. nih.gov |

| Yield | High | Achieved in a 2-hour reaction time. nih.gov |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of this compound.

Catalyst-Free and Metal-Free Reactions: For the construction of the indazole core, one-pot metal-free reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives have been developed, offering an operationally simple and mild alternative to metal-catalyzed cyclizations. organic-chemistry.org

Greener Solvents: The use of hazardous organic solvents like DMF can be replaced with more environmentally friendly alternatives. For example, polyethylene (B3416737) glycol (PEG) has been used as a green solvent for the copper-catalyzed synthesis of 2H-indazoles. For the Suzuki coupling step, using water as a primary solvent is a key goal of green chemistry. tcichemicals.com

Energy Efficiency: Microwave-assisted synthesis is a well-established technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net This has been successfully applied to Suzuki-Miyaura reactions for indazole functionalization. researchgate.net

One-Pot Syntheses: Designing synthetic routes that combine multiple steps into a single operation (a one-pot reaction) reduces waste, saves time, and minimizes the need for purification of intermediates. mdpi.commdpi.comresearchgate.net A one-pot domino process for 1-aryl-1H-indazole formation has been successfully developed, showcasing the potential for more efficient and greener syntheses. mdpi.comresearchgate.net

Applying these principles, a greener synthesis of this compound could involve a one-pot cyclization to form a 5-bromo-1H-indazole intermediate, followed by a microwave-assisted Suzuki coupling in a predominantly aqueous solvent system.

Derivatization Strategies for Structural Modification of the this compound Core

The derivatization of the indazole core is a well-established field in medicinal chemistry. The two nitrogen atoms in the pyrazole (B372694) moiety of the indazole ring are the most common sites for modification, leading to N-1 and N-2 substituted isomers. The regioselectivity of these substitutions is a critical aspect of the synthetic process.

N-Alkylation of the Indazole Ring

The N-alkylation of indazoles is a fundamental derivatization strategy. The reaction of an indazole with an alkylating agent in the presence of a base typically yields a mixture of N-1 and N-2 alkylated products. beilstein-journals.org The ratio of these isomers is influenced by several factors, including the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used. beilstein-journals.org

For instance, studies on the N-alkylation of various substituted indazoles have shown that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (THF) as a solvent often favors the formation of the N-1 regioisomer. beilstein-journals.org This selectivity is attributed to both steric and electronic effects of the substituents on the indazole ring. beilstein-journals.org Conversely, different conditions, such as using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), can lead to different isomer ratios. beilstein-journals.org

Table 1: Regioselective N-Alkylation of Substituted Indazoles This table illustrates the effect of different bases and solvents on the regioselectivity of N-alkylation on a model indazole system.

| Entry | Base | Solvent | Temperature (°C) | N-1 Isomer Yield (%) | N-2 Isomer Yield (%) |

| 1 | Cs₂CO₃ | DMF | 20 | Partial Preference | - |

| 2 | NaH | THF | 0 to 50 | >99 (for specific C-3 substituents) | <1 |

| 3 | K₂CO₃ | Acetone | Reflux | Variable | Variable |

Other Derivatization Approaches

Beyond N-alkylation, other methods for modifying the indazole scaffold include transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions allow for the introduction of various aryl or alkyl groups at specific positions on the indazole ring, further expanding the structural diversity of the derivatives. For example, palladium-catalyzed reactions are commonly employed for C-H arylation. researchgate.net

The synthesis of indazole derivatives can also be achieved through cyclization reactions, where a substituted precursor is treated with a reagent to form the bicyclic indazole ring system. The specific substituents on the starting materials will then be incorporated into the final indazole product. caribjscitech.comresearchgate.net

The functionalization is not limited to the indazole portion of the molecule. The furan ring also presents opportunities for modification, although this is less commonly explored in the context of indazole derivatives. nih.gov

The strategic derivatization of the this compound core allows for the fine-tuning of its chemical properties. The choice of synthetic methodology, particularly for N-alkylation, is crucial in controlling the regiochemical outcome and obtaining the desired isomer.

Pharmacological Spectrum and Biological Activities

In Vitro and In Vivo Efficacy Studies

Anti-cancer Activity

Indazole derivatives are recognized for their potent anti-cancer properties, with several compounds approved for clinical use. nih.govresearchgate.netnih.gov The incorporation of a furan (B31954) moiety into the indazole structure is a strategy explored by researchers to generate novel compounds with enhanced efficacy against various cancer types. chemimpex.commdpi.com These compounds exert their effects through multiple mechanisms, including the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and prevention of new blood vessel formation (angiogenesis). nih.govrsc.org

Growth Inhibition in Various Cell Lines

Derivatives of 5-furan-2-yl-1H-indazole have been evaluated for their antiproliferative activity across a spectrum of human cancer cell lines. Studies have shown that these compounds can effectively inhibit the growth of cancers such as breast, lung, colon, and melanoma. nih.govresearchgate.net For instance, one study reported a series of novel indazole derivatives, with compound 2f showing potent growth inhibitory activity against several cancer cell lines, including 4T1 (mouse breast cancer), HepG2 (human liver cancer), and MCF-7 (human breast cancer), with IC₅₀ values of 0.23 μM, 0.80 μM, and 0.34 μM, respectively. nih.gov Another investigation into a series of indazole derivatives found that compounds 13a, 13b, 13e, 13g, 13h, and 13j were more potent than the positive control, combretastatin-A4, against four human cancer cell lines. researchgate.net The IC₅₀ values for these compounds ranged from 0.010 to 12.8 μM. researchgate.net

The cytotoxic effects of indazole-curcumin analogs have also been assessed. Compound 3b exhibited the highest cytotoxicity against WiDr (colon cancer) cells with an IC₅₀ of 27.20 µM. japsonline.com Similarly, indazole-pyrimidine hybrids have been developed, with compound 6e showing significant growth inhibition against CCRF-CEM (leukemia), MOLT-4 (leukemia), and CAKI-1 (kidney cancer) cell lines with GI₅₀ values of 901 nM, 525 nM, and 992 nM, respectively. rsc.org

| Compound | Cell Line | Cancer Type | IC₅₀/GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2f | 4T1 | Mouse Breast Cancer | 0.23 | nih.gov |

| 2f | HepG2 | Liver Cancer | 0.80 | nih.gov |

| 2f | MCF-7 | Breast Cancer | 0.34 | nih.gov |

| 13a, 13b, 13e, 13g, 13h, 13j | A549, MCF7, A375, HT-29 | Lung, Breast, Melanoma, Colon | 0.010 - 12.8 | researchgate.net |

| 3b | WiDr | Colon Cancer | 27.20 | japsonline.com |

| 6e | CCRF-CEM | Leukemia | 0.901 | rsc.org |

| 6e | MOLT-4 | Leukemia | 0.525 | rsc.org |

| 6e | CAKI-1 | Kidney Cancer | 0.992 | rsc.org |

Apoptosis Induction

A key mechanism through which furan-indazole compounds exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov The chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) is known to induce caspase-dependent apoptosis in colorectal cancer cells. nih.gov Research has demonstrated that certain indazole derivatives can trigger this process in cancer cells. For example, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. nih.gov This apoptotic activity was associated with the upregulation of key pro-apoptotic proteins, including cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, treatment with this compound led to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels, both of which are events linked to the apoptotic cascade. nih.gov

Studies on furan-based derivatives have also highlighted their ability to induce apoptosis. nih.gov Certain compounds were shown to cause cell cycle disruption at the G2/M phase and an accumulation of cells in the pre-G1 phase, which is indicative of DNA fragmentation and apoptosis. nih.gov The intrinsic mitochondrial pathway of apoptosis was activated, evidenced by a significant rise in p53 and Bax levels and a decrease in Bcl-2 levels. nih.gov

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Targeting and inhibiting this process is a proven strategy in cancer treatment. nih.gov Indazole derivatives have been specifically designed and evaluated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. rsc.orgnih.gov

One study focused on indazole-pyrimidine based compounds as VEGFR-2 kinase inhibitors. The most active compound, 6i , inhibited VEGFR-2 with an IC₅₀ of 24.5 nM and also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) with an IC₅₀ of 1.37 μM. rsc.org This compound demonstrated an indirect anti-angiogenic effect by suppressing the secretion of VEGF from prostate cancer cells. rsc.org Another potent indazole-based compound, 30 , was identified as a VEGFR-2 inhibitor with an IC₅₀ value of 1.24 nM. nih.gov This compound significantly inhibited HUVEC angiogenesis and suppressed tumor angiogenesis in a zebrafish model, marking it as a potential angiogenesis inhibitor for further development. nih.gov

Anti-microbial Activity

The furan nucleus is a component of many biologically active compounds, including those with anti-microbial properties. researchgate.netnih.gov Similarly, the indazole scaffold is known to be a constituent of compounds with anti-bacterial and anti-fungal activities. nih.govbiotech-asia.orgnih.gov The combination of these two heterocyclic systems in molecules like this compound has been explored for the development of new anti-microbial agents. nih.govresearchgate.net

Anti-bacterial Spectrum

Research has shown that derivatives containing furan and indazole moieties exhibit activity against a range of bacteria. nih.govnih.gov Studies have evaluated these compounds against both Gram-positive and Gram-negative bacteria. For instance, a series of newly synthesized 3-methyl-1H-indazole derivatives were tested against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). sciengine.com All tested compounds showed some level of antibacterial activity, with one derivative, 1d , demonstrating the most significant effect against both bacterial strains when compared to the standard drug, ciprofloxacin. sciengine.com

Another study reported on the antimicrobial evaluation of a collection of compounds including indazoles. Several of these compounds possessed significant antibacterial potency against clinical and multi-drug resistant (MDR) strains of Staphylococcus and Enterococcus genera, with a lead compound reaching Minimum Inhibitory Concentration (MIC) values of 4 µg/mL. nih.gov Specifically, indazole derivatives showed antibacterial activity against strains of E. faecalis and a good inhibitory profile against S. aureus and S. epidermidis species, with MIC values ranging from 64 to 128 µg/mL. nih.gov The mechanism of bacterial growth inhibition often involves the immediate and total inhibition of RNA synthesis. nih.gov

| Compound Type/Number | Bacterial Strain(s) | Gram Type | Activity/MIC Value | Reference |

|---|---|---|---|---|

| Indazole Derivative 1d | Bacillus subtilis | Positive | Significant Activity | sciengine.com |

| Indazole Derivative 1d | Escherichia coli | Negative | Significant Activity | sciengine.com |

| Indazole Derivatives | Enterococcus faecalis | Positive | Active | nih.gov |

| Indazole Derivative 5 | Staphylococcus aureus | Positive | 64-128 µg/mL | nih.gov |

| Indazole Derivative 5 | Staphylococcus epidermidis | Positive | 64-128 µg/mL | nih.gov |

| Lead Compound 9 | Staphylococcus & Enterococcus spp. (MDR) | Positive | 4 µg/mL | nih.gov |

Anti-fungal Spectrum

While direct studies on the anti-fungal properties of this compound itself are not extensively documented in the available scientific literature, research into related furan-containing heterocyclic systems provides insight into the potential of this structural motif. Heterocycles such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are also five-membered rings, have been explored for their anti-fungal efficacy.

Notably, a furan-containing oxadiazole derivative, 5-(2-Furoyl)-1,3,4-oxadiazole-2-thiol, was synthesized and evaluated for its in vitro activity against several fungal strains. asianpubs.org The compound demonstrated modest inhibitory activity, particularly against species of Aspergillus. asianpubs.org Similarly, derivatives of 1,3,4-thiadiazole (B1197879) have been shown to possess a broad spectrum of biological activities, including anti-fungal properties against various Candida species. nih.govrsc.org These findings suggest that the furan ring, when incorporated into different heterocyclic scaffolds, can contribute to anti-fungal activity, though specific investigation of the this compound structure is required to confirm its spectrum.

| Compound | Fungal Strain | Activity (% Inhibition at 200 µg/mL) | Reference |

|---|---|---|---|

| 5-(2-Furoyl)-1,3,4-oxadiazole-2-thiol | Aspergillus flavus | 48 | asianpubs.org |

| 5-(2-Furoyl)-1,3,4-oxadiazole-2-thiol | Aspergillus niger | 52 | asianpubs.org |

Anti-inflammatory Activity

The indazole scaffold is well-established as a core component of molecules with potent anti-inflammatory properties. nih.govresearchgate.net Studies on the parent indazole molecule and its simple derivatives have demonstrated significant, dose-dependent inhibition of inflammation in preclinical models. nih.govresearchgate.net For instance, in the carrageenan-induced rat paw edema model, indazole and its derivatives, 5-aminoindazole (B92378) and 6-nitroindazole, produced a significant reduction in swelling over several hours. nih.gov

The mechanism underlying this activity has been linked to the inhibition of key inflammatory mediators. nih.govresearchgate.net In vitro assays have shown that these indazole compounds can inhibit the activity of cyclooxygenase-2 (COX-2), a critical enzyme in the prostaglandin (B15479496) synthesis pathway. nih.gov Furthermore, they have been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α), and exhibit free-radical scavenging activity. nih.govresearchgate.net More complex indazole analogs have also shown exceptional potency; for example, a newly synthesized analog of curcumin (B1669340) containing an indazole ring exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.548 µM in a protein denaturation assay, outperforming standard anti-inflammatory drugs. ugm.ac.id

Anticonvulsant Activity

While direct experimental data on the anticonvulsant activity of this compound is limited, studies on structurally related compounds highlight the potential of the 5-(furan-2-yl) moiety in designing anticonvulsant agents. Research has been conducted on S-derivatives of 5-(furan-2-yl)-1,2,4-triazole-3-thiones, which share the furan substituent but differ in their core heterocyclic ring. pharmj.org.uazsmu.edu.ua

In a corazole-induced seizure model in rats, a specific derivative, 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone), demonstrated noteworthy anticonvulsant activity. pharmj.org.ua This compound was found to exceed the efficacy of the standard drugs Phenobarbital and Mydocalm, indicating that the furan-substituted heterocyclic scaffold is a promising area for the development of new anticonvulsant drugs. pharmj.org.uazsmu.edu.ua The parent indazole ring system itself has also been reported to possess anticonvulsant properties.

| Compound | Efficacy vs. Mydocalm | Efficacy vs. Phenobarbital | Reference |

|---|---|---|---|

| 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) | 1.27 times more effective | 1.23 times more effective | pharmj.org.ua |

Kinase Inhibitory Activity

The indazole core is recognized as a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors. nih.gov Indazole-containing derivatives have been successfully designed to target a range of kinases that are crucial in cell signaling pathways, many of which are implicated in cancer. nih.gov

One prominent family of targets is the Pim kinases, which are serine/threonine kinases involved in tumorigenesis. A series of 3-(pyrazin-2-yl)-1H-indazole derivatives were developed and identified as potent, pan-Pim inhibitors. nih.govresearchgate.net Additionally, other indazole-based compounds have been identified as potent inhibitors of Fibroblast growth factor receptors (FGFRs) and Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune tolerance. nih.gov The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against different kinase targets.

Other Reported Biological Activities

A compound structurally related to this compound, known as YC-1 (3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole), was originally developed as an inhibitor of platelet aggregation. nih.gov Subsequent research revealed that it is also a potent activator of soluble guanylate cyclase (sGC), an important enzyme in the nitric oxide signaling pathway. nih.govrsc.org YC-1 stimulates sGC activity independently of nitric oxide and also acts synergistically with NO to enhance cGMP production. nih.govnih.gov This activity has made YC-1 and its successors, a class of pyrazolopyridine derivatives, important therapeutic candidates for cardiopulmonary diseases like pulmonary hypertension. nih.govnih.govwikipedia.org

The same furan-indazole compound, YC-1, was later identified as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1). rsc.orgnih.gov HIF-1 is a key transcription factor that allows tumor cells to adapt and survive in the low-oxygen (hypoxic) environments common in solid tumors. nih.govplos.org YC-1 has been shown to inhibit HIF-1 through a dual mechanism. It suppresses the accumulation of the HIF-1α protein subunit at a post-transcriptional level and functionally inactivates the C-terminal transactivation domain (CAD) of HIF-1α, preventing the recruitment of coactivators like p300. rsc.orgelsevierpure.comaacrjournals.org Synthetic optimization of the YC-1 structure has led to novel 3-furyl-1-benzylindazoles with even greater potency, exhibiting IC₅₀ values for HIF-1 transcriptional activity in the double-digit nanomolar range. rsc.org

| Compound | Substitution Pattern | IC₅₀ (µM) | Reference |

|---|---|---|---|

| YC-1 | (Positive Control) | 2.08 | rsc.org |

| 12f | 4-cyano-benzyl | 0.27 | rsc.org |

| 12l | 2,4-difluoro-benzyl | 0.10 | rsc.org |

| 12m | 2,6-difluoro-benzyl | 0.07 | rsc.org |

The indazole scaffold is a component of several anti-HIV agents. However, its role has been primarily established in compounds targeting viral enzymes other than HIV protease. For example, indazolyl-substituted piperidin-4-yl-aminopyrimidines have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov More recently, the first-in-class HIV capsid inhibitor, Lenacapavir, is an indazole derivative that disrupts the assembly and disassembly of the viral capsid, a critical process for viral replication. mdpi.comwikipedia.org While indazole derivatives have shown anti-HIV activity, direct and potent inhibition of HIV protease is not a prominently reported mechanism for this specific class of compounds in the reviewed literature. Research into HIV protease inhibitors has historically focused on other chemical scaffolds. frontiersin.org

The indazole ring has been successfully employed as a bioisostere for the indole (B1671886) nucleus found in naturally occurring tryptamines. acs.org This has led to the synthesis and evaluation of indazole-ethanamines as agonists for serotonin (B10506) (5-HT) receptors. acs.orgsemanticscholar.org Specifically, the direct 1H-indazole analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) was found to be an agonist at the 5-HT2C receptor, with a half-maximal effective concentration (EC₅₀) of 532 nM. acs.orgsemanticscholar.org A significant challenge in this area is achieving selectivity, as many of these compounds also show agonist activity at the related 5-HT2A and 5-HT2B receptors, the latter of which is associated with a risk for cardiotoxicity. semanticscholar.org

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Analyses

Elucidation of Key Pharmacophoric Features

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For kinase inhibitors, the indazole scaffold consistently presents several key pharmacophoric features.

The core 1H-indazole ring acts as a crucial hinge-binding motif. Docking studies on various indazole-based kinase inhibitors reveal a common binding mode where:

The hydrogen atom on the N-1 nitrogen acts as a hydrogen bond donor.

The N-2 nitrogen atom acts as a hydrogen bond acceptor.

These two interactions anchor the molecule within the ATP-binding pocket of many kinases, mimicking the adenine (B156593) portion of ATP. For instance, in fibroblast growth factor receptor (FGFR) inhibitors, the indazole N-1 NH is predicted to form a hydrogen bond with the backbone carbonyl of one amino acid (e.g., Glu562), while the N-2 nitrogen can form a hydrogen bond with the backbone NH of another (e.g., Ala564).

The substituent at the C-5 position, in this case, the furan (B31954) ring, occupies a hydrophobic region of the kinase active site. Its orientation and electronic properties are critical for potency and selectivity. Studies on related compounds, such as 5-(3,5-difluorobenzyl)-1H-indazole, have proposed this C-5 substituted indazole moiety as the essential active pharmacophore for dual ALK/ROS1 inhibition. researchgate.netnih.gov A five-point pharmacophore hypothesis has also been generated for other indazole derivatives, highlighting the importance of hydrogen bond acceptors, donors, and aromatic rings for potent inhibition. nih.gov

Table 1: Key Pharmacophoric Features of the Indazole Scaffold

| Feature | Role in Biological Activity |

|---|---|

| 1H-Indazole Core | Serves as a primary hinge-binding scaffold. |

| N-1 Hydrogen | Acts as a critical hydrogen bond donor. |

| N-2 Nitrogen | Functions as a key hydrogen bond acceptor. |

Impact of Substituents on Biological Potency

Systematic modification of the 5-furan-2-yl-1H-indazole scaffold is essential to probe the SAR and optimize biological potency.

Modifications at the Indazole Nitrogen Atom (N-1)

Alkylation or arylation at the N-1 position of the indazole ring is a common strategy to modulate the physicochemical properties and biological activity of these inhibitors. This position often extends into the solvent-exposed region of the ATP-binding site, allowing for the introduction of various functional groups to improve potency, selectivity, and pharmacokinetic properties.

The regioselectivity of N-alkylation can be influenced by reaction conditions, but generally, substitution at N-1 is thermodynamically favored over N-2. nih.gov SAR studies on various indazole series have shown that the size and nature of the N-1 substituent are critical. For example, in a series of 1-aryl-1H-indazoles developed as JNK3 inhibitors, the substitution pattern on the N-1 aryl ring significantly impacted potency. nih.gov While specific SAR data for N-1 substituted this compound is not extensively detailed in the reviewed literature, general principles suggest that small to medium-sized alkyl or substituted benzyl (B1604629) groups are well-tolerated and can be used to fine-tune activity. nih.govbeilstein-journals.org

Modifications at the Furan Ring (C-2' position of furan)

The furan ring at the C-5 position of the indazole core is a key determinant of activity. However, based on a comprehensive review of the scientific literature, specific studies detailing the systematic modification of this furan ring (e.g., substitution at its C-2' position) for the this compound scaffold and the resulting impact on biological potency have not been extensively reported.

General SAR principles from related heteroaryl-substituted compounds suggest that adding small, lipophilic, or hydrogen-bonding groups to this ring could modulate interactions within the hydrophobic pocket of a target kinase. A review of the related compound YC-1, which features a 3-(5'-hydroxymethyl-2'-furyl) moiety, noted that replacement of the furan ring with other heterocycles like isoxazole (B147169) or thiazole (B1198619) led to a loss of inhibitory activity against Hypoxia-inducible factor-1 (HIF-1), underscoring the furan's importance in that specific scaffold. mdpi.com

Substitutions on the Indazole Benzene (B151609) Ring

Modifying the benzene portion of the indazole ring (positions C-4, C-6, and C-7) can influence the electronic properties of the heterocyclic system and provide additional interaction points with the biological target.

While specific data for this compound is limited, studies on other 5-substituted indazoles provide valuable insights. In a series of 5-hetarylamino-3-aryl-1H-indazole derivatives designed as protein kinase CK2 inhibitors, substitutions on the indazole ring were explored. biopolymers.org.uaproquest.com The data suggests that the electronic nature and placement of substituents significantly affect inhibitory potency. For instance, introducing electron-withdrawing or electron-donating groups can alter the pKa of the indazole nitrogens, affecting their hinge-binding capability.

The following table presents representative data from a study on 5-amino-3-arylindazole derivatives, illustrating the impact of substituents on the indazole core's activity against protein kinase CK2. Although the core scaffold differs from this compound, it provides a valuable model for understanding SAR at the C-5 position.

Table 2: Representative SAR Data for 5-Substituted Indazole Derivatives as CK2 Inhibitors

| Compound | R (Substituent at C-5) | IC₅₀ (nM) against CK2 |

|---|---|---|

| 1 | 4-(Morpholin-4-yl)phenylamino | 2 |

| 2 | 4-(4-Methylpiperazin-1-yl)phenylamino | 3 |

| 3 | Pyridin-4-ylamino | 11 |

| 4 | 4-Methoxyphenylamino | 21 |

| 5 | Phenylamino | 150 |

Data adapted from a study on 5-hetarylamino-3-aryl-1H-indazoles to illustrate SAR principles at the C-5 position. biopolymers.org.ua

This data demonstrates that larger, more complex substituents containing amine functionalities at the C-5 position can lead to highly potent inhibition, suggesting that this vector can be exploited to engage with additional pockets in a target's active site.

Conformational Analysis and Bioactive Conformations

The bioactive conformation of an inhibitor is its three-dimensional structure when bound to its biological target. For this compound and its derivatives, the bioactive conformation is largely dictated by the interactions of the indazole core with the kinase hinge region.

Computational docking and molecular dynamics studies of various indazole-based inhibitors consistently show that the bicyclic indazole system is essentially planar. nih.gov The key conformational variable is the torsional angle between the plane of the indazole ring and the plane of the C-5 furan substituent. This angle determines the orientation of the furan ring within the hydrophobic pocket of the kinase.

The bioactive conformation is one that optimizes key interactions:

Planarity: The indazole ring lies flat in the hinge region to maximize hydrogen bonding.

Torsional Angle: The furan ring is twisted at an optimal angle to fit into a hydrophobic pocket adjacent to the hinge. Molecular modeling of indazole derivatives suggests that this pocket is often defined by residues such as Lys105. nih.gov

Substituent Orientation: The conformation of any substituents, particularly at the N-1 position, is crucial. Flexible alkyl chains will adopt a low-energy conformation that avoids steric clashes and may form additional favorable contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For indazole derivatives, 3D-QSAR studies have been successfully employed to guide the design of more potent inhibitors. nih.gov

These models typically use a set of aligned structures to generate steric and electrostatic contour maps, providing a visual representation of the SAR.

Steric Fields: These maps indicate regions where bulky groups increase (green contours) or decrease (yellow contours) biological activity. For indazole inhibitors, steric maps often show that bulky substituents are favored in the N-1 solvent-exposed region but are disfavored near the hinge-binding N-2 atom.

Electrostatic Fields: These maps highlight areas where positive charge (blue contours) or negative charge (red contours) is beneficial for activity. For instance, electrostatic maps frequently confirm the importance of the electronegative N-2 atom for hydrogen bonding.

A 3D-QSAR study on indazole derivatives as HIF-1α inhibitors identified several key structural features correlated with activity. The resulting steric and electrostatic maps provided a framework for designing new analogs with improved potency by indicating optimal locations for bulky, electron-donating, or electron-withdrawing groups. nih.gov Such models are invaluable for rational drug design, allowing for the virtual screening and prioritization of novel this compound derivatives before their chemical synthesis.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-(3,5-difluorobenzyl)-1H-indazole |

| 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) |

| 5-hetarylamino-3-aryl-1H-indazole |

| 4-(Morpholin-4-yl)phenylamino-3-aryl-1H-indazole |

| 4-(4-Methylpiperazin-1-yl)phenylamino-3-aryl-1H-indazole |

| Pyridin-4-ylamino-3-aryl-1H-indazole |

| 4-Methoxyphenylamino-3-aryl-1H-indazole |

Mechanism of Action Moa Elucidation

Target Identification and Validation Methodologies

Identifying the specific molecular targets of 5-FURAN-2-YL-1H-INDAZOLE is the primary step in unraveling its mechanism of action. A variety of established and cutting-edge techniques can be employed for this purpose.

Biochemical assays are fundamental in the initial screening for biological activity. These in vitro tests can be designed to assess the effect of this compound on a wide array of purified enzymes or receptors. For instance, given that many indazole derivatives are known to be potent kinase inhibitors, a primary line of investigation would involve screening against a panel of kinases. nih.gov This is often accomplished through assays that measure the phosphorylation of a substrate, with a decrease in phosphorylation in the presence of the compound indicating inhibitory activity.

A notable example from a related furan-indazole derivative, YC-1, demonstrates the utility of such assays. Studies on YC-1 revealed its ability to directly activate soluble guanylate cyclase, an effect that was quantified through in vitro enzyme activity assays. nih.govnih.gov This targeted approach, once a potential target class is identified, allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) or the activation constant (EC50), which are crucial for understanding the compound's potency.

Table 1: Examples of Biochemical Assay Data for Indazole Derivatives

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Axitinib | VEGFR2 | 0.2 |

| Pazopanib | VEGFR2 | 30 |

| Entrectinib | ALK | 12 |

| Compound 106 | FGFR1 | 2000 |

| Compound 123 | Aurora A | 26 |

This table presents IC50 values for various indazole derivatives against their respective kinase targets, illustrating the data typically generated from biochemical assays. nih.gov

Drug Affinity Responsive Target Stability (DARTS) is a powerful proteomics-based method for identifying the cellular targets of small molecules without the need for chemical modification of the compound. nih.govnih.gov The principle behind DARTS is that the binding of a small molecule to its protein target can stabilize the protein's structure, rendering it less susceptible to proteolysis. nih.gov

In a typical DARTS experiment, cell lysates are treated with either the compound of interest (this compound) or a vehicle control. The lysates are then subjected to limited digestion by a protease, such as pronase or thermolysin. The resulting protein fragments are then separated and analyzed, often by mass spectrometry. Proteins that are protected from digestion in the presence of the compound are identified as potential binding partners. researchgate.net This unbiased approach can reveal novel and unexpected targets, providing a broader understanding of the compound's biological effects.

Once potential targets have been identified through biochemical or proteomic screens, genetic approaches are invaluable for validating their relevance to the compound's observed cellular effects. Techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to reduce or eliminate the expression of the putative target protein in cells.

If the depletion of the target protein mimics the phenotypic effects of treatment with this compound, it provides strong evidence that the compound's activity is mediated through that specific target. Conversely, if cells lacking the target protein become resistant to the compound, it further validates the target's role in the mechanism of action. For example, if a genetic knockdown of a particular kinase leads to the same pattern of cell cycle arrest as observed with the compound, it would strongly support that kinase as a primary target.

Molecular Interactions with Identified Biological Targets

Understanding the precise molecular interactions between this compound and its biological targets is crucial for optimizing its potency and selectivity. Computational methods, such as molecular docking, are frequently employed to predict the binding mode of small molecules within the active site of a protein. jocpr.com

Downstream Signaling Pathway Modulation

The binding of this compound to its target(s) is expected to trigger a cascade of downstream signaling events. Many indazole derivatives have been shown to modulate critical cellular signaling pathways, particularly those involved in cell growth, proliferation, and survival. nih.gov

A prominent example is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. nih.gov Indazole-based compounds have been developed as inhibitors of kinases within this pathway. nih.gov By inhibiting a key kinase, these compounds can block the downstream signaling cascade, leading to effects such as the induction of apoptosis and the inhibition of cell proliferation.

Another relevant pathway, as demonstrated by the furan-indazole derivative YC-1, is the cGMP signaling pathway. nih.govnih.gov YC-1's activation of soluble guanylate cyclase leads to an increase in intracellular cGMP levels, which in turn can influence a variety of cellular processes, including smooth muscle relaxation and inhibition of platelet aggregation. nih.govnih.gov

Computational and in Silico Investigations

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In Silico Pharmacokinetic Profiling

To fulfill the user's request, dedicated computational research focusing specifically on 5-FURAN-2-YL-1H-INDAZOLE would need to be performed and published. At present, this information is not available in the sources reviewed.

Toxicity Predictions (e.g., Mutagenicity, Carcinogenicity)

The toxicological properties of this compound have not been thoroughly investigated through extensive experimental studies. capotchem.com Much of the current understanding is derived from computational, or in silico, predictions and data from related compounds.

According to available safety data, which was determined using Quantitative Structure-Activity Relationship (QSAR) modeling, there is no specific data available for acute toxicity, skin corrosion or irritation, serious eye damage, germ cell mutagenicity, or reproductive toxicity for this compound. capotchem.com Furthermore, the International Agency for Research on Cancer (IARC) has not classified any component of this product as a probable, possible, or confirmed human carcinogen at levels greater than or equal to 0.1%. capotchem.com

However, the presence of the furan (B31954) moiety is significant from a toxicological perspective. Furan itself is known to form during the thermal treatment of food and is classified as a possible human carcinogen. nih.gov It induces hepatocellular and bile duct tumors in rats and mice. nih.gov The carcinogenicity is believed to be caused by its reactive metabolite, cis-2-butene-1,4-dial. nih.gov Studies on furan and its metabolite have indicated that while furan itself was not cytotoxic or genotoxic in certain mammalian cell assays, its metabolite is a potent genotoxic agent. nih.gov Research into other furan-containing compounds, specifically 5-nitrofurans, has also demonstrated carcinogenic activity in female rats, leading to a high incidence of various tumors. nih.gov

While these findings relate to the parent furan ring or its nitro-derivatives, they underscore the importance of further investigation into the specific toxicological profile of this compound to fully characterize its safety.

Table 1: Summary of Available Toxicological Data for this compound

| Toxicity Endpoint | Finding | Citation |

|---|---|---|

| Acute Toxicity | No data available | capotchem.com |

| Skin Corrosion/Irritation | No data available | capotchem.com |

| Germ Cell Mutagenicity | No data available | capotchem.com |

| Carcinogenicity (IARC) | Not identified as a carcinogen | capotchem.com |

| Reproductive Toxicity | No data available | capotchem.com |

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov While specific DFT studies focused exclusively on this compound are not widely published, the methodology is frequently applied to similar furan-containing heterocyclic compounds to understand their reactivity, stability, and electronic properties. nih.govnih.govekb.eg

DFT calculations typically involve optimizing the molecule's geometry to find its most stable conformation. nih.gov From this optimized structure, various electronic properties are calculated. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govekb.eg The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests the molecule is more reactive.

Further analyses derived from DFT calculations provide deeper insights into the molecule's behavior:

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. They are useful for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge delocalization and the stability arising from hyperconjugative interactions. nih.gov

In studies of related furan-substituted imidazole (B134444) and thiazole (B1198619) derivatives, DFT calculations have been instrumental in correlating the electronic structure with potential biological activity, such as enzyme inhibition. nih.govekb.eg For this compound, such calculations would elucidate the distribution of electrons across the fused indazole and furan rings, identifying the most reactive sites and providing a theoretical foundation for its potential interactions in biological systems.

Table 2: Parameters Typically Investigated via DFT Calculations

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | Identifies regions for electrophilic and nucleophilic attack. |

Preclinical Efficacy and Safety Profile

In Vivo Pharmacological Efficacy in Disease Models

Direct evidence from in vivo studies detailing the pharmacological efficacy of 5-Furan-2-yl-1H-indazole in specific disease models is not currently available in peer-reviewed literature. However, the known biological activities of both furan (B31954) and indazole derivatives provide a foundation for postulating its potential therapeutic applications.

The indazole core is a well-established pharmacophore, with numerous derivatives exhibiting potent biological effects. For instance, a study on various indazole derivatives demonstrated significant, dose-dependent anti-inflammatory activity in a carrageenan-induced hind paw edema model in rats. researchgate.netnih.gov The highest dose of indazole (100 mg/kg) resulted in a 61.03% inhibition of inflammation, while a derivative, 5-aminoindazole (B92378), showed up to 83.09% inhibition at the same dose. nih.gov These effects are partly attributed to the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α and IL-1β. researchgate.netnih.gov

Furan-containing compounds also possess a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. wisdomlib.orgorientjchem.org The incorporation of a furan moiety can enhance the biological activity of a molecule. researchgate.net For example, novel furan hybrid molecules have demonstrated significant anti-inflammatory and anti-arthritic potential in in vitro assays. mdpi.com

Given these precedents, this compound is hypothesized to be a candidate for investigation in inflammatory diseases and oncology. chemimpex.com Its potential efficacy in these areas would need to be confirmed through rigorous in vivo studies in relevant animal models of disease.

Table 1: In Vivo Anti-Inflammatory Activity of Indazole Derivatives in Carrageenan-Induced Paw Edema in Rats

| Compound | Dose (mg/kg) | Maximum Inhibition of Edema (%) |

|---|---|---|

| Indazole | 100 | 61.03 |

| 5-Aminoindazole | 100 | 83.09 |

| 6-Nitroindazole | 100 | Not Reported |

| Diclofenac (control) | Not Reported | 84.50 |

Data sourced from a study on the anti-inflammatory activity of indazole and its derivatives. nih.gov

Preliminary Toxicological Assessment

A formal toxicological assessment of this compound has not been publicly documented. The safety profile of this compound would need to be established through a series of standardized preclinical toxicity studies. The following sections outline the types of studies that would be required.

Acute toxicity studies are essential to determine the potential adverse effects of a single high dose of a substance. These studies help in the classification of a compound's toxicity and in the selection of doses for further studies. For furan-containing compounds, toxicity can be influenced by metabolic activation, which can produce reactive intermediates. researchgate.net The specific acute toxicity profile of this compound remains to be determined.

Sub-chronic toxicity studies involve the repeated administration of a compound over a period of time, typically 28 or 90 days, to evaluate the potential for cumulative toxicity and to identify target organs of toxicity. For the parent furan compound, chronic exposure is associated with hepatotoxicity and carcinogenicity in animal models. orientjchem.org Therefore, a thorough evaluation of the hepatic function would be a critical component of any sub-chronic toxicity study of a furan-containing derivative like this compound.

Genotoxicity and mutagenicity assays are conducted to assess the potential of a compound to damage genetic material, which can lead to mutations and potentially cancer. The furan ring, upon metabolic oxidation, can form reactive metabolites such as dialdehydes and epoxides that may have genotoxic potential. orientjchem.org Therefore, a battery of in vitro and in vivo genotoxicity tests, such as the Ames test, micronucleus assay, and chromosomal aberration assay, would be necessary to evaluate the mutagenic and clastogenic potential of this compound.

Pharmacokinetic Profiling in Preclinical Models (Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of a drug candidate's efficacy and safety. Specific ADME data for this compound is not available. However, studies on other indazole derivatives can provide some insights into the potential metabolic pathways and pharmacokinetic properties.

A study on a series of indole (B1671886) and indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) revealed that indazole-containing compounds were generally cleared more rapidly in vitro in human liver microsomes and hepatocytes compared to their indole analogues. mdpi.com The intrinsic clearance (CLint) values for the tested indazole derivatives were high, suggesting rapid metabolism. nih.gov

One indazole derivative, compound 131, demonstrated favorable pharmacokinetic properties in Sprague-Dawley rats, with an oral bioavailability of 72%. nih.gov This finding suggests that indazole-based compounds can achieve good systemic exposure after oral administration. The specific pharmacokinetic parameters of this compound would need to be determined through dedicated preclinical studies in animal models.

Table 2: In Vitro and Predicted In Vivo Clearance of Selected Indazole-Containing Synthetic Cannabinoid Receptor Agonists

| Compound | In Vitro Intrinsic Clearance (CLint) in pHLM (mL min-1 kg-1) | Predicted Human In Vivo Hepatic Clearance (CLH) in pHLM (mL min-1 kg-1) |

|---|---|---|

| (S)-5F-AMB-PINACA | Not Reported | 17.79 ± 0.20 |

| (S)-AMB-FUBINACA | 2944 ± 95.9 | Not Reported |

| (R)-AB-FUBINACA | 13.7 ± 4.06 | Not Reported |

| (S)-AB-FUBINACA | Not Reported | 0.34 ± 0.09 |

pHLM: pooled human liver microsomes. Data from a study on the in vitro pharmacokinetics of synthetic cannabinoid receptor agonists. nih.gov

Future Perspectives and Research Directions

Rational Design of Next-Generation Analogues

The rational design of next-generation analogues of 5-furan-2-yl-1H-indazole is a key avenue for enhancing its therapeutic properties. This approach relies on a deep understanding of the structure-activity relationships (SAR) to guide the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: A crucial aspect of rational design involves systematic modifications of the this compound scaffold to elucidate the contributions of different structural motifs to its biological activity. For the broader class of indazole derivatives, SAR studies have been instrumental in identifying key pharmacophoric features. For instance, in the development of extracellular signal-regulated kinase (ERK) inhibitors, an indazole amide-based scaffold was optimized through structure-based drug design. nih.gov Similarly, for indazole derivatives targeting HIF-1α, understanding the steric and electrostatic requirements of the binding site has guided the design of more potent inhibitors. nih.gov

Future SAR studies on this compound would likely focus on several key areas:

Modification of the Furan (B31954) Ring: Investigating the impact of substituents on the furan ring could modulate the compound's electronic properties and its interactions with biological targets.

Substitution on the Indazole Core: Exploring different functional groups at various positions of the indazole ring can influence binding affinity and selectivity.

Introduction of Diverse Side Chains: The addition of various side chains can improve physicochemical properties such as solubility and membrane permeability, which are critical for drug development.

Bioisosteric Replacement: Another strategy in the rational design of analogues is bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties. This can lead to compounds with improved therapeutic profiles. For example, within the broader class of indazole-containing compounds, bioisosteric replacements have been successfully employed to enhance target engagement and pharmacokinetic properties.

The synthesis of novel analogues of this compound will be a cornerstone of these efforts, with the goal of creating a library of compounds for comprehensive biological evaluation. uno.edunih.gov

Combination Therapies involving this compound

To address the complexity of diseases such as cancer, combination therapies that target multiple pathways are becoming increasingly important. Investigating the synergistic effects of this compound with existing therapeutic agents could unlock new treatment paradigms.

Oncology: In the context of cancer, indazole derivatives have shown promise as anticancer agents. researchgate.net Combining a this compound-based compound with conventional chemotherapeutic agents, such as 5-fluorouracil (B62378), or targeted therapies could lead to enhanced tumor cell killing and potentially overcome drug resistance. nih.gov For instance, some indazole derivatives have been shown to inhibit glycolysis in malignant cells, suggesting that they could enhance the efficacy of combined antitumor chemotherapy. researchgate.net

Potential Combination Strategies:

| Therapeutic Area | Potential Combination Agent | Rationale for Combination |

| Oncology | Standard Chemotherapy (e.g., 5-Fluorouracil) | Enhance cytotoxic effects and overcome resistance mechanisms. nih.gov |

| Targeted Therapies (e.g., Kinase Inhibitors) | Inhibit multiple signaling pathways crucial for tumor growth. | |

| Immunotherapy (e.g., Checkpoint Inhibitors) | Modulate the tumor microenvironment and enhance anti-tumor immune responses. | |

| Neurological Disorders | Neuroprotective Agents | Provide a multi-pronged approach to combat neurodegeneration. |

Further preclinical and clinical studies will be essential to validate the efficacy and safety of such combination regimens.

Development of Novel Therapeutic Applications

While oncology and neurology are primary areas of interest, the unique properties of this compound suggest its potential for a wider range of therapeutic applications. chemimpex.com Drug repurposing, the process of identifying new uses for existing or investigational drugs, offers a time and cost-effective strategy for expanding the therapeutic utility of this compound. nih.gov

Emerging Therapeutic Areas:

Inflammatory Diseases: The indazole scaffold is present in compounds with anti-inflammatory properties. Future research could explore the efficacy of this compound derivatives in models of inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Infectious Diseases: The structural motifs of furan and indazole are found in various antimicrobial agents. Screening this compound and its analogues against a panel of bacterial and fungal pathogens could reveal novel anti-infective properties.

Cardiovascular Disorders: Certain indazole derivatives have been investigated for their effects on the cardiovascular system. Exploring the potential of this compound in this area could lead to new treatments for conditions like hypertension or thrombosis.

A systematic screening of this compound against a diverse range of biological targets will be crucial for identifying these novel therapeutic opportunities.

Advanced Computational Methodologies for Optimization

Advanced computational methodologies are becoming indispensable tools in modern drug discovery and development. These in silico approaches can accelerate the optimization of lead compounds like this compound by providing valuable insights into their behavior at the molecular level.

Computational Approaches for Optimization:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build predictive models that correlate the structural features of this compound analogues with their biological activity. nih.gov These models can then be used to virtually screen and prioritize new designs with enhanced potency.

Molecular Docking and Dynamics Simulations: Molecular docking can predict the binding mode of this compound within the active site of a target protein. nih.gov Subsequent molecular dynamics simulations can provide a more dynamic picture of the protein-ligand interactions, helping to refine the design of more effective inhibitors. ucas.ac.cn

Pharmacophore Modeling: This technique can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. The resulting pharmacophore model can guide the design of novel scaffolds that retain the key interaction points.

Virtual Screening: Large chemical libraries can be virtually screened against a biological target to identify new compounds with the desired activity profile, including novel this compound derivatives. nih.gov

Quantum Mechanical Studies: Quantum mechanical calculations can provide a deeper understanding of the electronic properties of this compound, which can be crucial for understanding its reactivity and interactions with biological targets. nih.gov

The integration of these computational methods into the drug discovery pipeline will undoubtedly facilitate the efficient optimization of this compound as a lead compound for various therapeutic applications.

Q & A

Q. What synthetic methodologies are employed for the preparation of 5-Furan-2-yl-1H-indazole, and how is cyclization achieved?

A common approach involves Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. For example, ketones synthesized via Friedel-Crafts can undergo cyclization in dimethylformamide (DMF) under reflux. Critical steps include stoichiometric control of hydrazine hydrate and maintaining anhydrous conditions to avoid side reactions. Post-synthesis purification via recrystallization (e.g., ethanol) ensures high yield and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound post-synthesis?

- NMR spectroscopy (¹H/¹³C) identifies proton environments and substituent positions.

- IR spectroscopy confirms functional groups (e.g., C=N stretching in indazole).

- Mass spectrometry validates molecular weight. For definitive structural elucidation, single-crystal X-ray diffraction using programs like SHELXL is recommended, as demonstrated in crystallographic studies of related furan-indazole hybrids .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in calculating molecular orbitals, ionization potentials, and thermochemical properties. Becke’s work highlights the utility of DFT for modeling atomization energies (average deviation ±2.4 kcal/mol), which can be applied to optimize reaction pathways or study electronic transitions in this compound .

Q. What strategies resolve contradictions between experimental and computational data during characterization?

- Cross-validation : Compare experimental NMR/IR data with DFT-predicted spectra.

- Crystallographic refinement : Use SHELXL to iteratively adjust structural parameters against diffraction data, addressing discrepancies in bond lengths or angles.

- Validation against analogs : Compare with structurally characterized derivatives (e.g., sulfonamide-furan hybrids) to identify systematic errors .

Q. How can reaction conditions be optimized to improve yield and selectivity in derivatives of this compound?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.

- Catalysis : Lewis acids (AlCl₃) improve Friedel-Crafts acylation yields.

- Temperature control : Reflux conditions (~100°C) for cyclization minimize byproducts. These parameters are derived from synthetic protocols for analogous indazole and triazole systems .

Q. What methodologies assess the potential toxicity of this compound derivatives in preclinical studies?

- In silico models : Predict ADMET properties (e.g., hepatotoxicity, mutagenicity) using QSAR tools.

- In vitro assays : Use Ames tests for mutagenicity and cell viability assays (e.g., MTT) for acute toxicity. Studies on triazole derivatives emphasize correlating structural motifs (e.g., halogen substituents) with toxicity profiles .

Data Analysis and Structural Studies

Q. How is SHELXL employed to refine the crystal structure of this compound derivatives?

SHELXL refines structural parameters using least-squares minimization against X-ray data. Key steps include:

- Twinned data handling : Apply HKLF5 format for overlapping reflections.

- Anisotropic displacement parameters : Model thermal motion for non-H atoms.

- Validation tools : Check for geometric outliers (e.g., bond distances) using CIF validation reports. Recent SHELXL updates improve hydrogen-bonding network analysis, critical for studying supramolecular interactions .

Q. What experimental and computational approaches validate the regioselectivity of indazole ring substitution?

- NOESY NMR : Identifies spatial proximity of substituents.

- DFT-based NBO analysis : Predicts charge distribution and reactive sites.

- Competitive reaction studies : Compare yields of isomers under varying conditions. These methods are adapted from studies on nitro- and halogen-substituted indazoles .

Methodological Best Practices

- Synthetic reproducibility : Document reaction parameters (solvent purity, moisture levels) meticulously.

- Data transparency : Share raw crystallographic data (CIF files) and computational input files for peer validation.

- Interdisciplinary collaboration : Combine synthetic chemistry with computational modeling to address complex mechanistic questions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.